8-(Chloromethyl)imidazo[1,2-a]pyridine
CAS No.: 167883-99-0
Cat. No.: VC21316179
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
![8-(Chloromethyl)imidazo[1,2-a]pyridine - 167883-99-0](/images/no_structure.jpg)
Specification
CAS No. | 167883-99-0 |
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Molecular Formula | C8H7ClN2 |
Molecular Weight | 166.61 g/mol |
IUPAC Name | 8-(chloromethyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H7ClN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2 |
Standard InChI Key | QKWWHWXIZVRRNK-UHFFFAOYSA-N |
SMILES | C1=CN2C=CN=C2C(=C1)CCl |
Canonical SMILES | C1=CN2C=CN=C2C(=C1)CCl |
Introduction
Chemical Properties and Structure
8-(Chloromethyl)imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system with a chloromethyl substituent at position 8. The parent compound (without hydrochloride) has a molecular formula of C8H7ClN2 and a calculated molecular weight of 166.61 g/mol. The compound is commonly encountered as its hydrochloride salt, which increases its stability and solubility in polar solvents .
The structural characteristics of 8-(Chloromethyl)imidazo[1,2-a]pyridine contribute significantly to its reactivity profile. The chloromethyl group at position 8 serves as an electrophilic center, making it susceptible to nucleophilic substitution reactions. This reactive handle enables further functionalization and derivatization, expanding its utility in organic synthesis and medicinal chemistry applications.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride:
Property | Value |
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Chemical Name | 8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride |
Molecular Formula | C8H8ClN2·HCl (as hydrochloride salt) |
Molecular Weight | 203.07 g/mol |
CAS Number | 960235-89-6 |
European Community (EC) Number | 831-128-2 |
Physical Appearance | Crystalline solid |
Solubility | Soluble in polar organic solvents |
Structural Features
The imidazo[1,2-a]pyridine core structure presents several distinctive features that influence its chemical behavior:
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The fused bicyclic system creates a planar, aromatic structure with delocalized electrons.
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The bridgehead nitrogen atom (at position 1) contributes to the basic character of the molecule.
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The chloromethyl group at position 8 introduces reactivity for further synthetic modifications.
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The presence of multiple nitrogen atoms offers hydrogen bond acceptor sites for potential interactions with biological targets .
Synthesis Methods
The synthesis of 8-(Chloromethyl)imidazo[1,2-a]pyridine and its derivatives typically involves multi-step procedures. The general synthetic approach for imidazo[1,2-a]pyridine derivatives includes the reaction of α-haloketones with 2-aminopyridines in basic media at ambient temperature . This reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of the haloketone, followed by ring closure to form the imidazole ring.
For the specific synthesis of 8-(Chloromethyl)imidazo[1,2-a]pyridine, typical procedures may include:
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Reaction of appropriately substituted 2-aminopyridines with chloroacetaldehyde or its equivalents.
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Functionalization of the pre-formed imidazo[1,2-a]pyridine core through electrophilic aromatic substitution followed by chloromethylation.
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Halogen exchange reactions when starting from bromo or iodo analogs .
The purification of the synthesized compounds typically involves filtration under reduced pressure, washing with cold ice water and appropriate solvents like methanol, followed by drying under reduced pressure. Further purification may involve recrystallization or column chromatography techniques .
Spectroscopic Characterization
Spectroscopic methods play a crucial role in confirming the structure and purity of 8-(Chloromethyl)imidazo[1,2-a]pyridine and its derivatives. Various analytical techniques provide comprehensive data for structural elucidation.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy of imidazo[1,2-a]pyridine derivatives typically shows characteristic peaks that confirm their structural features:
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Unsaturated C-H (pyridine) stretching vibrations appear near 3100 cm^-1
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C-N stretching of imidazole are observed around 1370 and 1200 cm^-1
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The C-C stretching and C-H wagging vibrations of the aromatic rings show signals at approximately 1600 & 1450 cm^-1 and 750 cm^-1, respectively .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule. The chloromethyl group typically appears as a singlet in the ^1H NMR spectrum at approximately 4.5-5.0 ppm, while the aromatic protons of the pyridine and imidazole rings resonate in the range of 7.0-8.5 ppm. The ^13C NMR spectrum shows characteristic signals for the chloromethyl carbon (around 40-45 ppm) and the aromatic carbons (110-150 ppm).
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the 8-(Chloromethyl)imidazo[1,2-a]pyridine structure. The molecular ion peak corresponds to the molecular weight, and characteristic fragmentation patterns include the loss of the chloromethyl group.
Biological Activity and Pharmacological Significance
Compounds containing the imidazo[1,2-a]pyridine scaffold, including derivatives related to 8-(Chloromethyl)imidazo[1,2-a]pyridine, demonstrate diverse biological activities that make them attractive candidates for drug development.
Acetylcholinesterase (AChE) Inhibition
Imidazo[1,2-a]pyridine derivatives have shown significant acetylcholinesterase inhibitory activity. Various substituted derivatives exhibit IC50 values ranging from 0.2 to 50.0 μM, indicating their potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease . Structure-activity relationship studies suggest that halogen-substituted derivatives, similar to the chloromethyl-substituted analog, often display enhanced AChE inhibition.
Anticancer Properties
Recent research has identified imidazo[1,2-a]pyridine derivatives as potential anticancer agents. Some derivatives act as aldehyde dehydrogenase 1A3 inhibitors, showing promising activity against glioblastoma multiforme (GBM), one of the most aggressive forms of brain tumors. These compounds target GBM stem-like cells, which are responsible for the tumor's resistance to conventional treatments .
Other Therapeutic Applications
Imidazo[1,2-a]pyridine-based compounds have been clinically employed for various therapeutic purposes:
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Cardiovascular treatments: Some derivatives show efficacy in treating heart and circulatory failures .
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Neuroprotective effects: Certain derivatives exhibit protective effects against organophosphorus compounds, such as the AChE inhibitor soman .
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Anti-inflammatory and analgesic properties: Various substituted imidazo[1,2-a]pyridines demonstrate activity against inflammatory conditions.
Structure-Activity Relationships
Understanding the structure-activity relationships of 8-(Chloromethyl)imidazo[1,2-a]pyridine and related compounds is crucial for rational drug design and optimization of lead compounds.
Structural Modifications and Activity
Specific structural modifications to the imidazo[1,2-a]pyridine core can lead to enhanced activity against biological targets:
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Imidazo[1,2-a]pyridine derivatives with biphenyl side chains show potential as AChE inhibitors, with compound 2h (bearing a biphenyl side chain and methyl substituent) demonstrating the strongest AChE inhibition with an IC50 value of 79 μM .
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Derivatives with phenyl side chains exhibit better butyrylcholinesterase (BChE) inhibition .
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Halogenated derivatives, such as those with bromo or chloro substituents, often display enhanced biological activities, making the 8-(Chloromethyl)imidazo[1,2-a]pyridine an interesting scaffold for further derivatization.
Current Research and Future Perspectives
Current research on 8-(Chloromethyl)imidazo[1,2-a]pyridine and related compounds continues to expand our understanding of their potential applications in medicinal chemistry and drug development.
Recent Findings
Studies on imidazo[1,2-a]pyridine derivatives have revealed promising results for treating various diseases:
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Novel imidazo[1,2-a]pyridine derivatives have been identified as effective aldehyde dehydrogenase 1A3 inhibitors with nanomolar to picomolar efficacy against patient-derived GBM stem-like cells, suggesting a new approach to combat glioblastoma by targeting its ability to divide immortally .
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Modifications in the imidazo-pyridine core have been shown to enhance activity against specific biological targets, indicating the potential for developing more selective and potent therapeutic agents.
Future Research Directions
Several promising avenues for future research involving 8-(Chloromethyl)imidazo[1,2-a]pyridine include:
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Development of more selective enzyme inhibitors through structure-guided design
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Exploration of novel synthetic routes to access diverse substitution patterns on the imidazo[1,2-a]pyridine scaffold
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Investigation of potential applications in theranostics, combining therapeutic and diagnostic properties
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Study of combination therapies involving imidazo[1,2-a]pyridine derivatives for synergistic effects
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